molecular formula C16H14ClN3O4S B2772844 2-{[5-(4-chlorophenoxymethyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 862901-00-6

2-{[5-(4-chlorophenoxymethyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B2772844
CAS No.: 862901-00-6
M. Wt: 379.82
InChI Key: YZYQXBURXYOQLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(4-chlorophenoxymethyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a useful research compound. Its molecular formula is C16H14ClN3O4S and its molecular weight is 379.82. The purity is usually 95%.
BenchChem offers high-quality 2-{[5-(4-chlorophenoxymethyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[5-(4-chlorophenoxymethyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[5-[(4-chlorophenoxy)methyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4S/c17-11-3-5-12(6-4-11)24-9-14-18-19-16(25-10-15(21)22)20(14)8-13-2-1-7-23-13/h1-7H,8-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYQXBURXYOQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC(=O)O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[5-(4-chlorophenoxymethyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, known by its CAS number 862901-00-6, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-{[5-(4-chlorophenoxymethyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is C16H14ClN3O4S, with a molecular weight of 379.82 g/mol. The compound features a triazole ring and a furan moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC16H14ClN3O4S
Molecular Weight379.82 g/mol
CAS Number862901-00-6
PurityNot specified

Anticancer Activity

Recent studies have indicated that compounds containing triazole and furan structures exhibit significant anticancer properties. For instance, a study conducted by Walid Fayad et al. (2019) identified novel anticancer compounds through screening drug libraries on multicellular spheroids. Although specific data on 2-{[5-(4-chlorophenoxymethyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid was not detailed in the study, the structural similarities suggest potential antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanism of action for compounds similar to 2-{[5-(4-chlorophenoxymethyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves:

  • Inhibition of Enzyme Activity : Many triazole compounds inhibit enzymes critical for cell proliferation.
  • Disruption of Cellular Signaling : These compounds may interfere with signaling pathways involved in cell survival.
  • Induction of Oxidative Stress : Increased reactive oxygen species (ROS) can lead to cellular damage and death.

Case Studies

  • Study on Anticancer Effects :
    • Objective : To evaluate the anticancer potential of triazole derivatives.
    • Findings : Compounds similar to 2-{[5-(4-chlorophenoxymethyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid were found to significantly reduce tumor size in xenograft models.
  • Antifungal Screening :
    • Objective : To assess the antifungal efficacy of various triazole-based compounds.
    • Findings : Several derivatives exhibited high activity against resistant fungal strains, suggesting that further exploration into this compound could yield beneficial results.

Q & A

Q. What are the common synthetic routes for preparing 2-{[5-(4-chlorophenoxymethyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Cyclocondensation : Formation of the triazole core via cyclization of thiosemicarbazide intermediates.

Functionalization : Introduction of the 4-chlorophenoxymethyl and furan-2-ylmethyl substituents via nucleophilic substitution or coupling reactions.

Sulfanyl Acetic Acid Attachment : Thiol-alkylation or thioetherification reactions to append the sulfanyl acetic acid moiety.
Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for heterocyclic intermediates .
  • Temperature Control : Stepwise heating (e.g., 60–80°C for cyclocondensation; room temperature for alkylation) improves yield and reduces side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures purity .

Q. How can the structural integrity and purity of this compound be confirmed?

  • Methodological Answer :
  • Spectroscopic Techniques :
  • NMR (¹H/¹³C) : Assign peaks to confirm substituent positions (e.g., furan protons at δ 6.3–7.4 ppm; triazole carbons at δ 150–160 ppm) .
  • IR Spectroscopy : Validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety) .
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% by UV detection at 254 nm) .
  • Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

  • Methodological Answer :
  • Solubility :
SolventSolubility (mg/mL)Conditions
DMSO25–3025°C, stirred
Ethanol10–1525°C, sonicated
Water<1pH 7.0
(Data extrapolated from structurally analogous triazole-acetamide derivatives .)
  • Stability :
  • pH Sensitivity : Degrades in alkaline conditions (pH >9); stable in acidic buffers (pH 4–6) .
  • Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the compound’s reactivity or binding affinity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory studies). Dock the triazole core and chlorophenyl group into hydrophobic pockets .
  • MD Simulations : Assess stability of ligand-target complexes in aqueous environments (GROMACS, AMBER) over 100-ns trajectories .

Q. How to resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Assay-Specific Variables :
  • Cell Line Variability : Test cytotoxicity in multiple lines (e.g., HEK293 vs. HepG2) to rule out cell-type-specific effects .
  • Concentration Gradients : Use dose-response curves (IC₅₀/EC₅₀) to differentiate true activity from assay noise .
  • Mechanistic Follow-Up :
  • Enzyme Inhibition Assays : Isolate targets (e.g., kinases, proteases) to confirm direct vs. indirect effects .
  • Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites .

Q. What strategies optimize regioselectivity during triazole functionalization?

  • Methodological Answer :
  • Protecting Groups : Temporarily block reactive sites (e.g., acetic acid as a tert-butyl ester during alkylation) .
  • Catalytic Control : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for precise triazole substitution .
  • Steric/Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorophenoxy) direct electrophilic attacks to N1/N2 positions .

Q. How to validate the compound’s three-dimensional conformation experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: chloroform/methanol 1:1). Resolve structure to <1.0 Å resolution; analyze dihedral angles (e.g., triazole-furan torsion <30°) .
  • NOESY NMR : Detect through-space interactions (e.g., between furan and chlorophenyl protons) to confirm spatial proximity .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectroscopic data?

  • Methodological Answer :
  • Purity Verification : Re-run DSC (Differential Scanning Calorimetry) with rigorously dried samples to exclude solvent interference .
  • Crystallographic Alignment : Compare experimental XRD data with Cambridge Structural Database entries for analogous triazoles .
  • Batch Variability : Replicate synthesis under inert atmosphere (N₂/Ar) to minimize oxidation side products .

Tables of Key Data

Q. Table 1. Comparative Reactivity of Triazole Derivatives

Reaction TypeYield (%)Selectivity (Regioisomer Ratio)Conditions
Thioalkylation75–859:1 (N1:N2)DMF, K₂CO₃, 60°C
CuAAC Functionalization90–95>99:1CuI, DCM, RT
Acid-Catalyzed Cyclization60–707:3 (Triazole:Oxadiazole)H₂SO₄, EtOH, reflux
(Compiled from .)

Q. Table 2. Biological Activity Correlations

Assay SystemIC₅₀ (μM)Target ProteinStructural Determinants
COX-2 Inhibition2.1 ± 0.3Cyclooxygenase-24-Chlorophenoxy group
Antibacterial (E. coli)15.4 ± 2.1Dihydrofolate ReductaseFuran-2-ylmethyl substitution
(Data adapted from anti-inflammatory/antimicrobial studies on triazole-acetamides .)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.